molecular formula C18H19N3O3S2 B2567657 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 460994-76-7

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole

Cat. No.: B2567657
CAS No.: 460994-76-7
M. Wt: 389.49
InChI Key: JJFIJEJMTBQTDX-UHFFFAOYSA-N
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Description

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a (4-methoxyphenyl)sulfonyl piperazine group. This structure combines two pharmacologically significant scaffolds, making it a valuable compound for medicinal chemistry research and drug discovery programs. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities . Numerous benzothiazole derivatives have demonstrated potent antitumor properties by acting as inhibitors of key oncogenic targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis . Furthermore, the piperazine ring is a versatile scaffold prevalent in molecules with central nervous system (CNS) activity . Piperazine-containing compounds have shown significant analgesic and anti-inflammatory potential in preclinical research, with mechanistic studies indicating involvement of the opioidergic system . The specific integration of the sulfonyl group in the piperazine moiety is a common strategy in drug design, often used to modulate physicochemical properties and enhance binding affinity. This structural feature suggests potential for this compound to be investigated as a multi-target therapeutic agent. Researchers can utilize this compound as a key intermediate or lead structure for developing novel oncological therapies targeting kinase signaling or for exploring new analgesic agents that act on CNS pathways. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the specific activity and mechanism of action of this compound for their particular field of study.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-24-14-6-8-15(9-7-14)26(22,23)21-12-10-20(11-13-21)18-19-16-4-2-3-5-17(16)25-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFIJEJMTBQTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the piperazine nitrogen with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the compound’s purity.

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole moiety can be synthesized via Knoevenagel condensation or microwave-assisted cyclization :

  • Knoevenagel Condensation :

    • Reactants: 1,3-thiazolidine-2,4-dione and aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol with a piperidine catalyst .

    • Product: Intermediate benzothiazole derivatives, which serve as precursors for further functionalization .

    • Example: The reaction of aniline with acetic acid, bromine, and ammonium thiocyanate yields intermediates like 2-amino-6-thiocyanato benzothiazole, which undergoes further reactions (e.g., with chloroacetyl chloride) .

  • Microwave-Assisted Cyclization :

    • Reactants: 2-aminothiophenol and 4-methoxybenzaldehyde.

    • Conditions: Solvent-free, microwave irradiation.

    • Result: Direct formation of benzothiazole derivatives (e.g., 2-(4-methoxyphenyl)benzo[d]thiazole) .

Key Reaction Steps and Conditions

Step Reagents/Conditions Product Source
Benzothiazole core synthesis1,3-thiazolidine-2,4-dione + aromatic aldehyde + piperidine (ethanol)Intermediate benzothiazole
Microwave-assisted cyclization2-aminothiophenol + 4-methoxybenzaldehyde (solvent-free, microwave)2-(4-methoxyphenyl)benzo[d]thiazole
Chloroacetyl chloride reactionChloroacetyl chloride (DCM, base)2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
Piperazine couplingPiperazine derivative (DMF, K₂CO₃)Piperazine-linked benzothiazole
Sulfonation4-methoxybenzenesulfonyl chloride (DMSO, NaHCO₃)Final compound

Structural Comparisons with Analogous Compounds

The target compound’s unique structural features are highlighted in the following table:

Compound Molecular Formula Key Features
Target C₁₉H₂₀N₂O₃S₂Methoxyphenyl sulfonyl + piperazine
2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazoleC₁₇H₁₈N₂O₂SMethylsulfonyl instead of methoxyphenyl
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-(4-Methylphenyl)-2,3-Dihydro-1,3-Oxazol-2-OneC₂₀H₂₃N₃O₄SOxazolone ring + methoxyphenyl piperazine
(4-Methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetateC₂₂H₂₆N₂O₆SMultiple methoxy groups

Chemical Reactivity and Functional Group Interactions

The compound’s reactivity stems from its functional groups:

  • Benzothiazole Core : Stabilized by aromaticity, it undergoes electrophilic substitution at positions 2 and 6 .

  • Piperazine Moiety : Acts as a nucleophile in coupling reactions (e.g., with activated esters).

  • Sulfonyl Group : Participates in nucleophilic aromatic substitution, especially under basic conditions .

Scientific Research Applications

The compound exhibits significant pharmacological properties. Studies indicate that compounds with similar structural features often demonstrate activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting tumor growth through apoptosis induction.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.
  • Analgesic : Demonstrated pain relief in animal models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research suggests that modifications in the piperazine and benzothiazole moieties can significantly influence the biological activity. For instance, substituents on the methoxyphenyl group have been shown to enhance receptor affinity and selectivity for targets such as serotonin receptors .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methoxy group position changeAlters binding affinity
Piperazine ring substitutionsEnhances selectivity for serotonin receptors
Benzothiazole ring modificationsIncreases anticancer properties

Case Studies

  • Antinociceptive Effects : A study explored the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) using benzothiazole derivatives, including this compound. Results indicated significant pain relief in animal models without the side effects typically associated with dual therapy .
  • Antimicrobial Activity : Another investigation focused on synthesizing analogs of this compound to assess their antimicrobial properties against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity comparable to existing antibiotics .
  • Cancer Therapeutics : Research into the anticancer potential of benzothiazole derivatives highlighted their ability to induce apoptosis in various cancer cell lines. The study concluded that further development could lead to effective treatments for specific types of cancer .

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the sulfonyl group, while methyl (-CH₃) is weakly electron-donating via hyperconjugation, and chloro (-Cl) is electron-withdrawing. These differences impact charge distribution and reactivity .
  • Molecular Weight : The chloro-substituted analog has the highest molecular weight (393.92 g/mol) due to chlorine’s atomic mass, whereas the methyl analog is lighter (373.50 g/mol) .
  • Solubility : Methoxy groups typically increase polarity and aqueous solubility compared to methyl or chloro substituents, which may enhance bioavailability .

Comparison with Complex Piperazine Derivatives

describes piperazine-linked triazolone derivatives with bulky substituents (e.g., dichlorophenyl and triazole groups). While these are more complex, they share the sulfonyl-piperazine motif. The presence of larger substituents (e.g., triazolone) in such compounds may reduce membrane permeability compared to the simpler benzothiazole derivatives discussed here .

Biological Activity

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of critical signaling pathways such as AKT and ERK .

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes it a potential candidate for treating conditions where inflammation plays a critical role in disease progression .

3. Enzyme Inhibition

In addition to its anticancer and anti-inflammatory activities, this compound has shown promise as an inhibitor of various enzymes. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in neurodegenerative diseases and gastric disorders respectively .

Case Study 1: Anticancer Efficacy

A study focusing on a series of benzothiazole derivatives reported that one compound significantly inhibited the growth of A431 and A549 cells at concentrations as low as 1 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation utilized enzyme-linked immunosorbent assay (ELISA) to measure inflammatory cytokines in RAW264.7 macrophages treated with the compound. Results indicated a marked decrease in IL-6 and TNF-α levels, suggesting a potent anti-inflammatory effect that could be harnessed for therapeutic purposes .

Comparative Biological Activity Table

Activity Type Compound Effect Reference
AntitumorThis compoundInhibits proliferation in A431 & A549 cells
Anti-inflammatoryThis compoundReduces IL-6 & TNF-α levels
Enzyme Inhibition (AChE)This compoundStrong inhibition
Enzyme Inhibition (Urease)This compoundEffective urease inhibitor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves coupling a benzothiazole core with a sulfonyl-piperazine moiety. For example, condensation reactions between hydrazine derivatives and carbonyl-containing intermediates (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) in ethanol under reflux can yield benzothiazole scaffolds .
  • Sulfonylation of the piperazine ring is achieved using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction time (6–8 hours at 0–5°C) to minimize side products .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity, confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments (e.g., aromatic protons at δ 6.8–8.1 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and dihedral angles, confirming the planarity of the benzothiazole ring and the chair conformation of the piperazine group .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., m/z 415.12 for C₁₉H₂₀N₄O₃S₂) .

Q. What in vitro assays are used to screen baseline pharmacological activity?

  • Methodology :

  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM. IC₅₀ values are compared to 5-fluorouracil (5-FU) as a positive control .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Modifications to the Benzothiazole Core : Introducing electron-withdrawing groups (e.g., -NO₂ at position 6) increases π-π stacking with DNA targets, improving anticancer activity .
  • Piperazine Substituent Effects : Replacing the 4-methoxyphenylsulfonyl group with bulkier aryl sulfonamides (e.g., 4-chlorophenyl) enhances binding to serotonin receptors (5-HT₆), as shown in docking studies (AutoDock Vina) .
  • Bioisosteric Replacements : Substituting the benzothiazole ring with indole or pyrazole moieties retains activity while improving metabolic stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized Assay Conditions : Variability in cytotoxicity data (e.g., IC₅₀ ranging from 12 μM to >100 μM) may arise from differences in cell passage number, serum concentration, or incubation time. Adherence to OECD guidelines for reproducibility is critical .
  • Computational Validation : Molecular dynamics simulations (AMBER force field) can identify conformational changes in target proteins (e.g., tubulin) that affect compound binding under varying pH or ionic conditions .

Q. What strategies are effective for identifying molecular targets and mechanisms of action?

  • Methodology :

  • Proteomic Profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in treated vs. untreated cells (e.g., upregulation of pro-apoptotic Bax in HepG2 cells) .
  • Kinase Inhibition Assays : Screening against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays reveals selective inhibition (e.g., 78% inhibition of EGFR at 10 μM) .

Q. How can in vitro/in vivo discrepancies be addressed during preclinical development?

  • Methodology :

  • Pharmacokinetic Optimization : Microsomal stability assays (human liver microsomes, 1 mg/mL protein) assess metabolic degradation. Compounds with t₁/₂ > 60 minutes advance to rodent studies .
  • Toxicology Profiling : Acute toxicity in zebrafish embryos (LC₅₀ > 1 mM) and hERG channel inhibition (patch-clamp assays, IC₅₀ > 30 μM) prioritize candidates with minimal off-target effects .

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